Cas no 5429-07-2 (2-(7-chloroquinolin-4-yl)sulfanylacetic acid)

2-(7-chloroquinolin-4-yl)sulfanylacetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(7-chloroquinolin-4-yl)sulfanylacetic acid
- (7-CHLOROQUINOLIN-4-YL)THIO]ACETIC ACID
- [(7-Chloroquinolin-4-yl)thio]acetic acid
- (7-Chlor-[4]chinolylmercapto)-essigsaeure
- (7-chloro-[4]quinolylmercapto)-acetic acid
- 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid
- 4-carboxymethylthio-7-chloroquinoline
- 5429-07-2
- AKOS000201760
- cid_224672
- NSC-13352
- J-507606
- CS-0319861
- SMR000456640
- 2-[(7-chloro-4-quinolyl)thio]acetic acid
- 2-[(7-chloroquinolin-4-yl)sulfanyl]acetic acid
- Maybridge3_003910
- AS-8239
- 2-(7-chloranylquinolin-4-yl)sulfanylethanoic acid
- 2-[(7-chloro-4-quinolinyl)thio]acetic acid
- 2-((7-Chloroquinolin-4-yl)thio)aceticacid
- NSC13352
- MFCD01569501
- CCG-248396
- IDI1_015297
- FT-0730241
- MLS000850622
- 2-((7-Chloroquinolin-4-yl)thio)acetic acid
- SB68917
- W-204293
- HMS2812L21
- CHEMBL1327484
- BDBM114408
- HMS1442B16
- DTXSID10279604
- 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid, AldrichCPR
- DB-057846
-
- MDL: MFCD01569501
- Inchi: InChI=1S/C11H8ClNO2S/c12-7-1-2-8-9(5-7)13-4-3-10(8)16-6-11(14)15/h1-5H,6H2,(H,14,15)
- InChI-sleutel: YFWVKWISZZSPFR-UHFFFAOYSA-N
- LACHT: C1=CC2=C(C=C1Cl)N=CC=C2SCC(=O)O
Berekende eigenschappen
- Exacte massa: 252.99600
- Monoisotopische massa: 252.9964274g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 264
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 75.5Ų
Experimentele eigenschappen
- Smeltpunt: 223 °C
- PSA: 75.49000
- LogboekP: 3.06490
2-(7-chloroquinolin-4-yl)sulfanylacetic acid Beveiligingsinformatie
2-(7-chloroquinolin-4-yl)sulfanylacetic acid Douanegegevens
- HS-CODE:2933499090
- Douanegegevens:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(7-chloroquinolin-4-yl)sulfanylacetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB226083-10 g |
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid; 95% |
5429-07-2 | 10g |
€422.30 | 2023-06-22 | ||
abcr | AB226083-5 g |
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid; 95% |
5429-07-2 | 5g |
€257.60 | 2023-06-22 | ||
abcr | AB226083-5g |
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid, 95%; . |
5429-07-2 | 95% | 5g |
€253.60 | 2024-04-17 | |
Chemenu | CM229792-10g |
2-((7-Chloroquinolin-4-yl)thio)acetic acid |
5429-07-2 | 97% | 10g |
$349 | 2021-08-04 | |
abcr | AB226083-10g |
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid, 95%; . |
5429-07-2 | 95% | 10g |
€413.80 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390531-1g |
2-((7-Chloroquinolin-4-yl)thio)acetic acid |
5429-07-2 | 98% | 1g |
¥1001.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390531-5g |
2-((7-Chloroquinolin-4-yl)thio)acetic acid |
5429-07-2 | 98% | 5g |
¥4498.00 | 2024-05-09 | |
A2B Chem LLC | AG22999-100mg |
2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETIC ACID |
5429-07-2 | ≧95% | 100mg |
$118.00 | 2024-04-19 | |
Chemenu | CM229792-1g |
2-((7-Chloroquinolin-4-yl)thio)acetic acid |
5429-07-2 | 97% | 1g |
$74 | 2022-08-31 | |
Apollo Scientific | OR110153-1g |
[(7-Chloroquinolin-4-yl)thio]acetic acid |
5429-07-2 | 1g |
£45.00 | 2025-02-19 |
2-(7-chloroquinolin-4-yl)sulfanylacetic acid Gerelateerde literatuur
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
S. Ahmed Chem. Commun., 2009, 6421-6423
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Chloroquinolines
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Haloquinolines Chloroquinolines
5429-07-2 (2-(7-chloroquinolin-4-yl)sulfanylacetic acid) Gerelateerde producten
- 1704233-38-4(1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine)
- 167627-37-4(3-(4-Benzyloxyphenyl)Benzoic Acid)
- 295779-85-0(Ethanone,2-fluoro-1-(4-hydroxyphenyl)-)
- 1554779-20-2(6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine)
- 1246168-87-5(methyl (2S)-2-isothiocyanato-2-phenylacetate)
- 1808784-50-0(2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide)
- 2877637-36-8(1-(cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine)
- 318247-53-9({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol)
- 891859-11-3(Benzenemethanol, 2-methoxy-4-propyl-)
- 886952-37-0(7-chloro-2-4-(4-fluorobenzoyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole)
